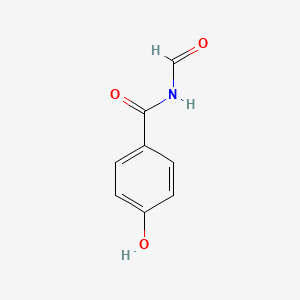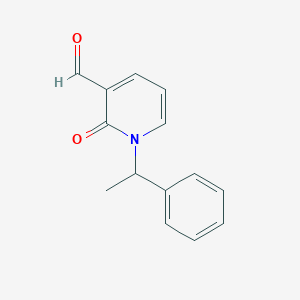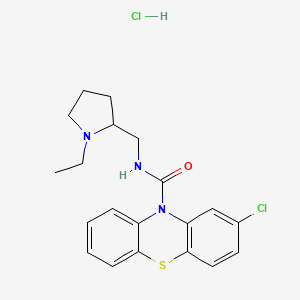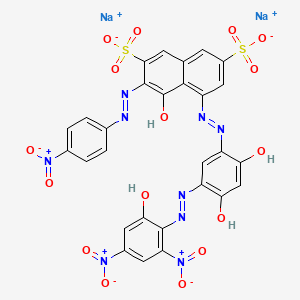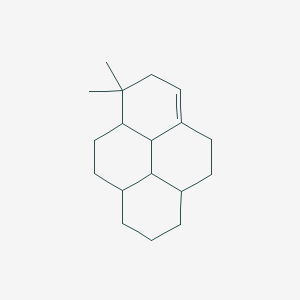
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple fused rings and methyl groups
Vorbereitungsmethoden
The synthesis of 6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under specific conditions. The reaction conditions often involve the use of catalysts, high temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient production.
Analyse Chemischer Reaktionen
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.
Substitution: Electrophilic substitution reactions can occur, where functional groups such as halogens or nitro groups are introduced into the compound using reagents like halogens or nitrating agents.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research is being conducted to explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and nanomaterials.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene can be compared with other polycyclic aromatic hydrocarbons, such as:
Naphthalene: A simpler PAH with two fused benzene rings.
Anthracene: A PAH with three fused benzene rings.
Pyrene: A PAH with four fused benzene rings.
Eigenschaften
CAS-Nummer |
66212-53-1 |
|---|---|
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
6,6-dimethyl-2,3,3a,4,5,5a,7,9,10,10a,10b,10c-dodecahydro-1H-pyrene |
InChI |
InChI=1S/C18H28/c1-18(2)11-10-14-7-6-12-4-3-5-13-8-9-15(18)17(14)16(12)13/h10,12-13,15-17H,3-9,11H2,1-2H3 |
InChI-Schlüssel |
CJKIXTYCNRCBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C2CCC3CCCC4C3C2C1CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


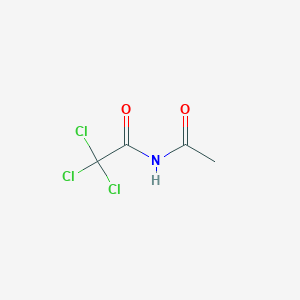


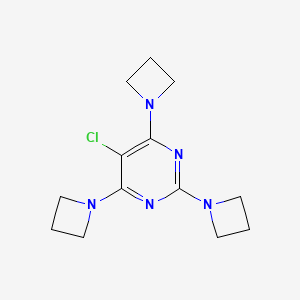

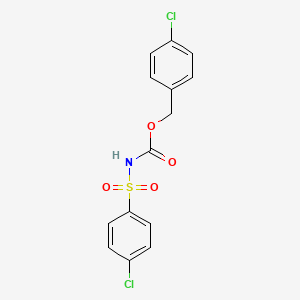
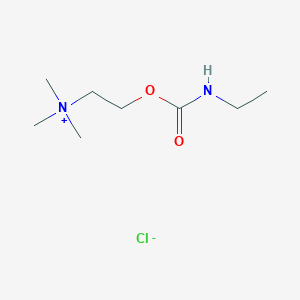
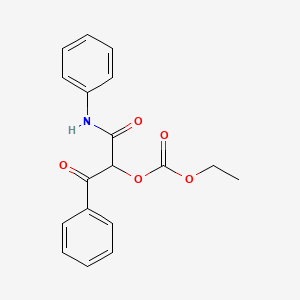

![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)
